9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)-
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Overview
Description
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique fused ring structure, which includes pyrazino, pyrrolo, and benzodiazepine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazino Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazino ring.
Introduction of the Pyrrolo Moiety: The pyrrolo ring is introduced through a series of condensation reactions, often using reagents such as aldehydes or ketones.
Formation of the Benzodiazepine Core: The benzodiazepine core is formed through cyclization reactions involving amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Acylating Agents: Acyl chlorides, anhydrides.
Catalysts: Acidic or basic catalysts, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and anxiety.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Chemical Biology: It serves as a tool compound to study the mechanisms of action of benzodiazepines and related compounds.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a precursor in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and receptor activation.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its use in treating anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepine, 12,13,14,14a-tetrahydro-13-(4-chlorobenzoyl)- is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its specific substitution pattern, including the 4-chlorobenzoyl group, differentiates it from other benzodiazepines and contributes to its unique pharmacological profile.
Properties
CAS No. |
144109-14-8 |
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Molecular Formula |
C22H20ClN3O |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
(4-chlorophenyl)-(2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-9-yl)methanone |
InChI |
InChI=1S/C22H20ClN3O/c23-18-9-7-16(8-10-18)22(27)25-13-12-24-14-17-4-1-2-5-19(17)26-11-3-6-20(26)21(24)15-25/h1-11,21H,12-15H2 |
InChI Key |
LLBNRPPLFILYDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N4C=CC=C4C2CN1C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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